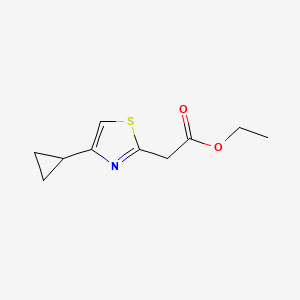

2-Isopropyl-N-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Isopropyl-N-methylaniline is an organic compound with the molecular formula C10H15N . It is also known as N-(2-isopropylphenyl)-N-methylamine . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of anilines, including this compound, is a well-studied area in organic chemistry . Anilines are generally derived from benzene, toluene, and xylenes, which are petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an isopropyl group and a methylamine group attached to it . The average molecular weight is 149.233 Da .

Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound has a molecular weight of 149.24 .

Scientific Research Applications

Microbiological Implications

An aerobic bacterium, Pseudomonas strain AK20, was isolated from subsurface sediment and found to grow on aniline and all isomers of methylaniline, including 2-methylaniline. This strain demonstrated potential for aromatic amine metabolism, which could have significant implications in environmental bioremediation (Konopka, 1993).

Molecular Interactions

A study on the molecular interactions between N-methylaniline and alcohols like propan-1-ol and isopropyl alcohol revealed insights into dielectric permittivity, molecular orientation, and thermodynamic properties. This research provides a deeper understanding of polar systems and their behavior at different temperatures and compositions (Krishna et al., 2013).

Industrial Catalysis

Research into the vapor-phase alkylation of aniline with methanol forming N-methylaniline, an industrially significant product, demonstrated a high selectivity for N-methylaniline using a specific catalyst. This process is relevant for the manufacture of various products, including dyes and pharmaceuticals (Nehate & Bokade, 2009).

Polymer Chemistry

Studies on the electrochemical polymerization of 2-methylaniline have led to the development of electroactive polymer films. These films, exhibiting unique acid-base transition properties and specific absorption bands, are crucial for advancements in polymer science and technology (D'aprano, Leclerc, & Zotti, 1992).

Chemical Synthesis

In a study on the synthesis of N-methylaniline and N,N-dimethylaniline from aniline and methanol using alumina catalysts, high activity and selectivity for N,N-dimethylaniline were observed. This research contributes to the field of chemical synthesis and catalysis (Matsuhashi & Arata, 1991).

Chemical Reactions

A research study on the gas-phase reactions of isopropyl iodide with anions like Cl−, CN−, and HS− provided insights into the competition between substitution and elimination mechanisms. This information is valuable for understanding chemical reactivity and mechanism in various environments (Garver et al., 2011).

Catalytic Processes

The use of a metal–organic framework, Cu2(BDC)2(DABCO), as a catalyst in the direct C–C coupling reaction involving N-methylaniline and terminal alkynes was studied. This represents a novel approach in catalysis and organic synthesis (Dang et al., 2014).

Safety and Hazards

2-Isopropyl-N-methylaniline is classified as a hazardous substance . It is recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment and adequate ventilation . The compound is combustible and may cause damage to organs through prolonged or repeated exposure .

Relevant Papers

The synthesis of anilines, including this compound, is a well-studied area in organic chemistry . Anilines are generally derived from benzene, toluene, and xylenes, which are petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .

Properties

IUPAC Name |

N-methyl-2-propan-2-ylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDCXRIXVSRXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2866098.png)

![4-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2866101.png)

![N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2866106.png)

![7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B2866108.png)

![2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2866111.png)